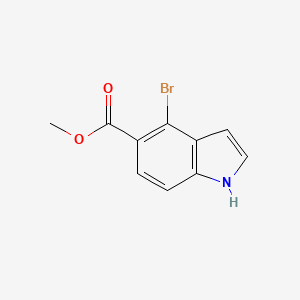
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.
Methylation: The nitrogen atom in the tetrahydroquinoline core is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amine Formation: The amine group is introduced at the 8th position of the tetrahydroquinoline ring through a series of reactions involving nitration, reduction, and amination.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-5,6,7,8-tetrahydroquinoline
- 8-Aminoquinoline
- N-Methylquinoline
Uniqueness
(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is unique due to its specific stereochemistry and the presence of both the methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;3-1(4)2(5)6/h3,5,7,9,11H,2,4,6H2,1H3;(H,3,4)(H,5,6)/t9-;/m0./s1 |
Clave InChI |
VAZJISFHBCFPSG-FVGYRXGTSA-N |
SMILES isomérico |
CN[C@H]1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
CNC1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)


![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
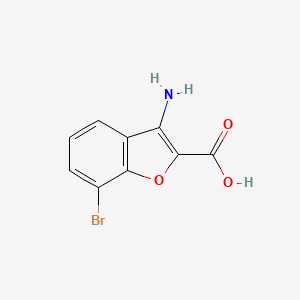
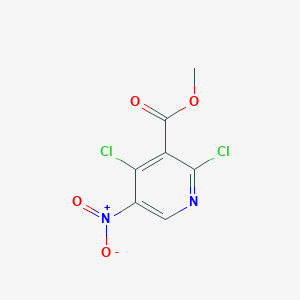

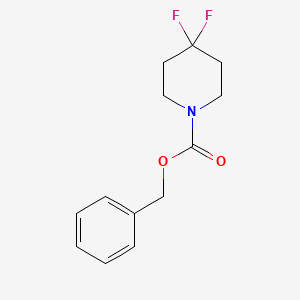
![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
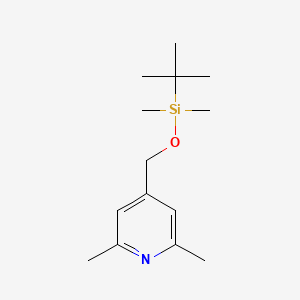
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
